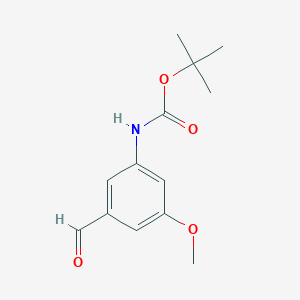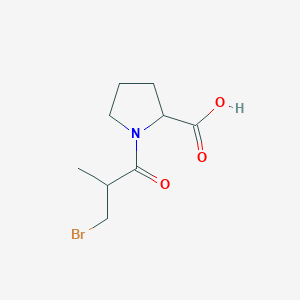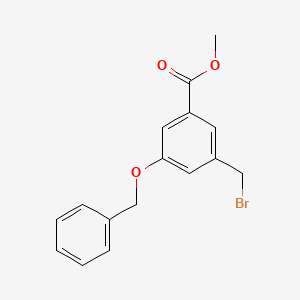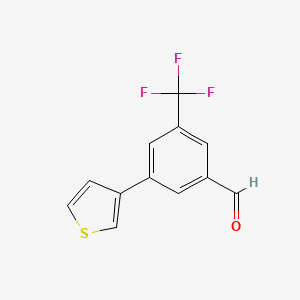![molecular formula C19H30BNO4 B12069039 [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring and a carbamic acid ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps One common method starts with the preparation of the boronic ester intermediate This intermediate is then coupled with an appropriate phenyl derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
化学反応の分析
Types of Reactions
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The boron atom can interact with biological molecules, providing unique opportunities for drug design and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The carbamic acid ester group can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural features contribute to the material’s mechanical and chemical properties, making it suitable for various applications.
作用機序
The mechanism of action of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of the target molecule, leading to various biological effects. The carbamic acid ester group can also undergo hydrolysis, releasing the active compound in a controlled manner.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Disilanes: Organosilicon compounds with structural similarities to the dioxaborolane ring.
Uniqueness
Compared to similar compounds, [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester stands out due to its boron-containing dioxaborolane ring
特性
分子式 |
C19H30BNO4 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
tert-butyl N-[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-9-13-12-14(20-24-18(5,6)19(7,8)25-20)10-11-15(13)21-16(22)23-17(2,3)4/h10-12H,9H2,1-8H3,(H,21,22) |
InChIキー |
IPDHUPOUUKHAFQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)




